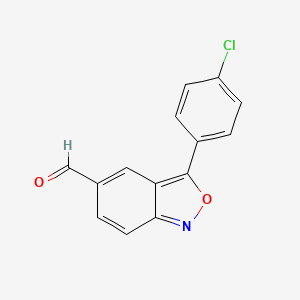

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR, and IR spectroscopy to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications

Nonlinear Optics and Electronics

The compound has been studied for its electronic, optical, and nonlinear optical properties . It exhibits significant electro-optic properties, making it a potential candidate for optoelectronic device fabrication . Its high static and dynamic polarizability suggests applications in optical switching, memory devices, and signal processing .

Medicinal Chemistry

Isoxazoline derivatives, which can be synthesized from this compound, show a broad spectrum of biological activities. They have potential applications as antibacterial, antimicrobial, anti-inflammatory, anticancer, antidiabetic, and anti-Alzheimer agents .

Materials Science

The compound’s derivatives have been used to create novel single crystals with unique structures, investigated using X-ray diffraction analysis . These materials could have implications in the development of new materials with specific crystal packing and properties .

Environmental Science

While direct applications in environmental science are not explicitly mentioned, the compound’s derivatives could be explored for their environmental impact , especially considering their biological activities and potential use in green chemistry .

Energy

Research suggests that derivatives of this compound could be used in nonlinear optics , which is relevant for energy applications such as laser technology and photovoltaic devices .

Chemical Synthesis

The compound serves as a precursor in the synthesis of various biologically active molecules. It has been used in the synthesis of pyrazole and pyrazoline derivatives , which have applications ranging from fluorescent materials to pharmaceuticals .

Agriculture

Related triazole compounds, like Paclobutrazol, have been used as plant growth regulators . They modify hormonal balance and growth, leading to increased yield and enhanced crop tolerance against abiotic stress .

Nanotechnology

The compound has been used to synthesize bioactive nanoparticles . These nanoparticles have been assessed for their anti-cancer activities against gastric cancer cells, indicating potential use in targeted drug delivery systems .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been shown to interact with their targets in a way that modulates various biological activities . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .

Biochemical Pathways

It’s worth noting that similar compounds, such as certain selenium-containing compounds, have been shown to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress . This suggests that 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde may also influence similar biochemical pathways.

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . This suggests that 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde may have similar ADME properties.

Result of Action

For instance, certain selenium-containing compounds have been reported to protect dopaminergic neurons from H2O2-induced stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system .

Action Environment

It’s worth noting that the environmental fate of similar compounds, such as ddt isomers and metabolites, can be influenced substantially by environmental processes such as biotransformation or transfer between compartments .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-chlorophenyl)-2,1-benzoxazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-11-4-2-10(3-5-11)14-12-7-9(8-17)1-6-13(12)16-18-14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJJMTQGJWFVPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

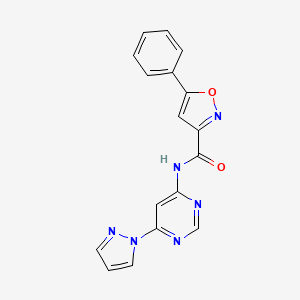

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2877213.png)

![N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2877215.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2877216.png)

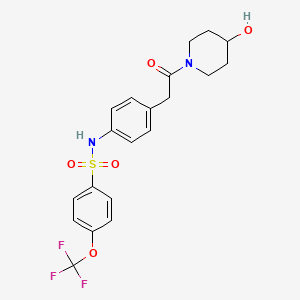

![1-(4-Phenylpiperazino)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2877219.png)

![3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2877229.png)

![3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B2877233.png)

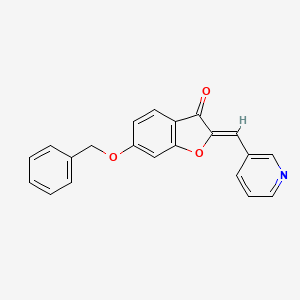

![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2877235.png)